molecular formula C17H17Cl2NO B14722530 4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol CAS No. 6333-82-0

4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol

Katalognummer: B14722530
CAS-Nummer: 6333-82-0
Molekulargewicht: 322.2 g/mol
InChI-Schlüssel: FIGFHWWHVKRICL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorophenyl group, a methylideneamino linkage, and a phenol moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol typically involves the condensation of 3,4-dichlorobenzaldehyde with 5-methyl-2-propan-2-ylphenol in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced techniques such as high-pressure reactors and automated control systems to optimize yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(E)-(3,4-Dichlorophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
  • 3,4-Dichlorophenethylamine

Uniqueness

Compared to similar compounds, 4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group enhances its stability and lipophilicity, while the phenol moiety contributes to its antioxidant properties.

Eigenschaften

CAS-Nummer

6333-82-0

Molekularformel

C17H17Cl2NO

Molekulargewicht

322.2 g/mol

IUPAC-Name

4-[(3,4-dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol

InChI

InChI=1S/C17H17Cl2NO/c1-10(2)13-8-16(11(3)6-17(13)21)20-9-12-4-5-14(18)15(19)7-12/h4-10,21H,1-3H3

InChI-Schlüssel

FIGFHWWHVKRICL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1N=CC2=CC(=C(C=C2)Cl)Cl)C(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.